O-(pyridin-3-yl)hydroxylamine
Description
O-(Pyridin-3-yl)hydroxylamine is a hydroxylamine derivative featuring a hydroxylamine (-NH2OH) group attached to the 3-position of a pyridine ring. This structural motif confers unique electronic and steric properties, making the compound valuable in organic synthesis, medicinal chemistry, and materials science. The pyridine ring’s electron-withdrawing nature and the hydroxylamine’s nucleophilicity enable diverse reactivity, including participation in cycloadditions, nucleophilic substitutions, and metal-catalyzed cross-couplings .
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
O-pyridin-3-ylhydroxylamine |
InChI |
InChI=1S/C5H6N2O/c6-8-5-2-1-3-7-4-5/h1-4H,6H2 |
InChI Key |
GBEIYTQZOLNQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-3-yl)hydroxylamine typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-(pyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-methanol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
O-(pyridin-3-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-(pyridin-3-yl)hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting enzyme activity. The compound can also participate in redox reactions, altering the oxidation state of its targets .
Comparison with Similar Compounds
Positional Isomerism in Pyridylhydroxylamines
O-(Pyridin-2-yl)hydroxylamine vs. O-(Pyridin-3-yl)hydroxylamine :
Substituent position significantly impacts synthesis efficiency and reactivity. For example, Pd-catalyzed cross-coupling at the 3-position (this compound) yields 36% product, compared to 63% at the 2-position due to steric and electronic differences . The 3-position’s geometry may hinder catalyst accessibility, reducing yield.- O-(5-Fluoro-3-pyridyl)hydroxylamine: Fluorination at the 5-position enhances electrophilicity, improving reactivity in nucleophilic aromatic substitutions. This contrasts with non-fluorinated analogs, where reduced electron withdrawal limits such transformations .
Substituent Effects
- O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine :
The pyrazole substituent introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like nitric oxide synthase. This is absent in simpler analogs like N-(6-methylpyridin-3-yl)hydroxylamine .
Challenges
- Steric Hindrance : Bulky substituents (e.g., pyrazole in ) complicate coupling reactions, requiring optimized catalysts or temperatures.
- Protection-Deprotection Strategies : PMB (para-methoxybenzyl) protection is often used for hydroxylamine derivatives but requires acidic deprotection (e.g., TFA/Et3SiH), which may degrade sensitive functional groups .
Antibacterial Activity
- However, pyridyl and isoxazole derivatives (e.g., compound 5 in ) exhibited potent antibacterial effects, highlighting the importance of auxiliary functional groups.
Enzyme Modulation
- IDO (Indoleamine 2,3-Dioxygenase) Inhibition: O-(4-Chloro-3-fluorobenzyl)hydroxylamine demonstrated high IDO inhibition compared to mono-halogenated analogs (e.g., O-(4-fluorobenzyl)hydroxylamine), emphasizing synergistic effects of dual halogenation .
Comparative Data Tables
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